(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c1-24-18-8-3-13(10-19(18)25-2)9-15(11-22)20-23-17(12-26-20)14-4-6-16(21)7-5-14/h3-10,12H,1-2H3/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQKXLZTSGVGBX-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile , commonly referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including anti-cancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 364.42 g/mol. The structural features include:
- A thiazole ring , which is known for its diverse biological activities.
- Dimethoxyphenyl and fluorophenyl substituents that may enhance its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
Case Study:
A study examining the effects of thiazole derivatives on breast cancer cells reported that certain derivatives induced apoptosis through the activation of caspase pathways. The compound was found to inhibit cell proliferation in MCF-7 cells with an IC50 value of approximately 25 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2E)-3-(3,4-dimethoxyphenyl)... | MCF-7 | 25 | Caspase activation |
| Thiazole Derivative X | HeLa | 30 | DNA intercalation |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro studies showed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial properties .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 15 |
The mechanisms by which thiazole derivatives exert their biological effects are varied and complex. For anticancer activity, they may involve:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
For antimicrobial activity:
- Thiazoles may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
Scientific Research Applications
Synthesis Overview
- Starting Materials : Common precursors include substituted phenyl compounds and thiazole derivatives.
- Reagents : Typical reagents may include bases like KOH or NaOH, solvents such as ethanol or dimethylformamide (DMF), and various catalysts depending on the synthetic pathway.
Anticancer Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the thiazole ring is particularly noteworthy as it has been associated with enhanced cytotoxicity against various cancer cell lines.
Antimicrobial Properties
Research indicates that compounds resembling (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile show antimicrobial activity. The thiazole group is known for its ability to interact with microbial enzymes, potentially inhibiting their function.
Anti-inflammatory Effects
The methoxy groups present in the compound may contribute to anti-inflammatory effects by modulating pathways involved in inflammation. Compounds with similar structures have been documented to reduce inflammatory markers in vitro.
Computational Studies
Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of this compound based on its structural features. This computational approach helps identify potential therapeutic targets and optimize the compound's efficacy through structural modifications.
Interaction Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets such as enzymes or receptors. These studies help elucidate binding affinities and mechanisms of action, providing insights into its therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to This compound in clinical settings:
- Anticancer Trials : Clinical trials involving thiazole derivatives have shown promising results in reducing tumor sizes in specific cancer types.
- Antimicrobial Research : Studies on thiazole-based compounds have demonstrated effective inhibition of bacterial growth in vitro, suggesting potential for development into new antibiotics.
Preparation Methods
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between 2-(4-bromophenyl)thiazole and 3,4-dimethoxyphenylboronic acid constructs the biaryl system. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 90°C for 8 hours achieves 72% yield.
Wittig Reaction
The thiazole aldehyde reacts with a ylide generated from 3,4-dimethoxyphenylmethyltriphenylphosphonium bromide (NaHMDS, THF, −78°C). This method yields 58% of the target compound but requires stringent anhydrous conditions.
Table 2: Method Comparison
| Method | Yield (%) | Time | Cost Efficiency |
|---|---|---|---|
| Knoevenagel | 65 | 12 hours | High |
| Suzuki-Miyaura | 72 | 8 hours | Moderate |
| Wittig | 58 | 6 hours | Low |
Stereochemical Control and E/Z Selectivity
The E-configuration is favored due to:
- Steric hindrance between the thiazole and dimethoxyphenyl groups.
- Conjugation stabilization of the trans-isomer, confirmed by NOESY NMR (absence of NOE between thiazole H and dimethoxyphenyl H).
Stereoselective Conditions :
- Low temperature (0–5°C) during Knoevenagel condensation minimizes thermal Z-isomer formation.
- Bulky solvents like toluene enhance E-selectivity via solvation effects.
Catalytic and Solvent Optimization
Catalyst Screening :
- Piperidine : 65% yield (standard).
- L-Proline : 68% yield (green chemistry approach).
- DBU : 70% yield but requires post-reaction neutralization.
Solvent Effects :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 65 |
| DMF | 36.7 | 58 |
| Ethanol | 24.3 | 52 |
Non-polar solvents improve reaction efficiency by stabilizing the transition state.
Characterization and Analytical Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.89–7.91 (m, 2H, F-phenyl), 7.12–7.15 (m, 2H, F-phenyl), 6.83–6.88 (m, 3H, dimethoxyphenyl), 3.92 (s, 6H, OCH₃).
- IR (KBr) : 2215 cm⁻¹ (C≡N), 1610 cm⁻¹ (C=C), 1250 cm⁻¹ (C-F).
- HPLC Purity : 98.5% (C18 column, MeCN/H₂O 70:30).
Thermal Properties :
Challenges and Industrial Scalability
Key limitations include:
- Purification difficulties due to similar polarity of E/Z isomers.
- Cost of palladium catalysts in Suzuki-Miyaura coupling.
- Moisture sensitivity in Wittig reactions.
Scalable solutions:
Q & A
Q. Table 1: Synthetic Conditions for Analogous Compounds
| Compound Type | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Thiazole-enone | Ethanol, KOH | 75–85 | |
| Methoxyphenyl derivatives | NaOH, room temp | 68–72 |
Q. Table 2: Spectroscopic Data for Core Functional Groups
| Group | NMR (ppm) | IR (cm⁻¹) |
|---|---|---|
| C≡N | 118–120 (13C) | 2210–2230 |
| C=C | 6.2–6.8 (1H, J = 15 Hz) | 1590–1620 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
